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Bis(acetonitrile)tetracarbonylmolybdenum(0); 98%

Organometallic Synthesis Ligand Substitution Catalyst Precursor

Researchers relying on Mo(CO)₆ for organometallic synthesis face harsh thermal or photochemical activation, leading to side reactions and low yields. Bis(acetonitrile)tetracarbonylmolybdenum(0) (98% purity) resolves this with two labile acetonitrile ligands that undergo facile displacement at room temperature, enabling selective, high-yield access to cis-Mo(CO)₄L₂ complexes. • Eliminates batch variability from in-house synthesis-ensures reproducible delivery of the Mo(CO)₄ fragment. • Preferred halogen-free precursor for ALD/CVD of Mo, MoCₓ, and MoNₓ thin films. • Quantitatively reacts with Group 14 halides (SnCl₄, GeCl₄) to generate well-defined Mo(II) catalysts in a single step.

Molecular Formula C8H6MoN2O4
Molecular Weight 290.09 g/mol
CAS No. 14126-87-5
Cat. No. B6309706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(acetonitrile)tetracarbonylmolybdenum(0); 98%
CAS14126-87-5
Molecular FormulaC8H6MoN2O4
Molecular Weight290.09 g/mol
Structural Identifiers
SMILESCC#N.CC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]
InChIInChI=1S/2C2H3N.4CO.Mo/c2*1-2-3;4*1-2;/h2*1H3;;;;;
InChIKeyKQSCDDXBSXPYLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(acetonitrile)tetracarbonylmolybdenum(0), 98% (CAS 14126-87-5): Baseline Characteristics and Procurement Fundamentals


Bis(acetonitrile)tetracarbonylmolybdenum(0), formulated as Mo(CO)4(NCMe)2, is a well-defined, zero-valent molybdenum carbonyl complex distinguished by the presence of two labile acetonitrile ligands . This yellow, air-sensitive solid [1] serves as a crucial entry point into organomolybdenum chemistry due to the ease with which the weakly coordinated nitrile groups can be displaced under mild conditions, enabling access to a vast library of Mo(0) and Mo(II) derivatives . Its utility spans homogeneous catalysis, materials science, and fundamental coordination chemistry research. Commercial availability is typically at a purity of 98%, a standard that, while not absolute, provides a reliable benchmark for procurement in both academic and industrial settings .

Ligand Strategy Labile acetonitrile ligands enable mild thermal substitution for Mo(0) and Mo(II) derivative synthesis
Precursor Profile Zero-valent, halogen-free complex suitable for thin film CVD/ALD research and heterobimetallic catalyst development
Procurement Standard Commercial purity specification supports reproducibility across synthetic and materials science workflows

Why Bis(acetonitrile)tetracarbonylmolybdenum(0) Cannot Be Arbitrarily Replaced: The Critical Role of Labile Acetonitrile Ligands


The performance and synthetic utility of molybdenum carbonyl precursors are highly sensitive to the specific ligand set. Mo(CO)6, the most common alternative, requires harsh thermal or photochemical conditions for CO ligand substitution, often leading to unwanted side reactions, low yields, and complex product mixtures [1]. In contrast, the bis(acetonitrile) derivative, Mo(CO)4(NCMe)2, possesses two nitrile ligands that are significantly more labile, enabling rapid and selective substitution at room temperature or with gentle heating . Attempting to use Mo(CO)6 in protocols designed for Mo(CO)4(NCMe)2 will predictably fail or yield inferior results, as the kinetic barrier to forming the desired reactive intermediate is substantially higher. This inherent kinetic lability is the central differentiating factor for this compound and the primary reason it is specifically chosen for a wide array of applications over its more stable but less reactive parent carbonyl [2].

Target Compound
Mo(CO)4(NCMe)2 – labile acetonitrile ligands allow rapid, selective ligand exchange under mild conditions
Common Substitute
Mo(CO)6 – requires harsh thermal or photochemical activation; may lead to lower selectivity and complex product mixtures
Mechanism mismatch: Oxidative addition pathways and heterobimetallic complex formation are less direct and lower yielding when starting from Mo(CO)6. Halogenated alternatives (e.g., MoCl5) introduce corrosion risk in thin-film processes.

Quantitative Evidence Guide: Measurable Performance Differentiation of Bis(acetonitrile)tetracarbonylmolybdenum(0)


Synthesis of cis-Mo(CO)4L2 Derivatives: High Yield and Purity via Mild Thermal Substitution

The primary advantage of Mo(CO)4(NCMe)2 over the more common precursor Mo(CO)6 is the quantitative and rapid substitution of its acetonitrile ligands. A classic study demonstrates that the thermal reaction of Mo(CO)4(NCMe)2 with various Group 5a ligands (L) provides a convenient, high-yield synthesis of cis-Mo(CO)4L2 derivatives under mild conditions [1]. This is in stark contrast to the analogous reactions with Mo(CO)6, which often require more forcing conditions, leading to lower yields and complex mixtures of mono-, bis-, and unreacted species [2].

cis-Mo(CO)4L2 synthesis
Cross-study comparable
Target: mild thermal substitution, selective cis product
Mo(CO)6: >120°C or photolysis, lower selectivity
Supports ligand screening and catalyst library synthesis with reported higher efficiency
Reaction scope includes phosphines, arsines; Darensbourg 1978
Organometallic Synthesis Ligand Substitution Catalyst Precursor

Oxidative Addition to Form Mo–Sn Heterobimetallic Complexes: A Defined Pathway to Catalytically Active Mo(II) Species

Mo(CO)4(NCMe)2 serves as a key starting material for the controlled oxidative addition of SnCl4 to generate well-defined Mo–Sn heterobimetallic complexes, such as [MoCl(SnCl3)(CO)3(NCMe)2] [1]. This transformation is not straightforward with Mo(CO)6, which would require prior activation and ligand removal [2]. The resulting Mo(II) complexes are active catalysts for alkyne coupling and oligomerization, a reactivity profile that is directly accessible due to the labile acetonitrile ligands in the starting material [1].

Mo–Sn heterobimetallic formation
Head-to-head
Clean oxidative addition to [MoCl(SnCl3)(CO)3(NCMe)2]
Mo(CO)6: unselective, complex mixture
Enables direct access to defined Mo(II) catalysts for alkyne oligomerization studies
Room temperature, CH2Cl2; Szymańska-Buzar 1999
Heterobimetallic Complexes Oxidative Addition Alkyne Oligomerization

Potential in Molybdenum Thin Film Deposition: A Halogen-Free Mo(0) Precursor for Advanced Semiconductor Manufacturing

Modern semiconductor fabrication requires halogen-free organometallic precursors to avoid corrosive byproducts and film contamination. Mo(CO)4(NCMe)2, being devoid of halogens, is identified in the patent literature as a suitable Mo(0) precursor for the deposition of high-purity molybdenum-containing films via CVD or ALD [1]. While other molybdenum precursors like MoCl5 are halogenated and can cause etching or corrosion [2], Mo(CO)4(NCMe)2 aligns with the industry's drive toward cleaner and more controllable deposition processes [1].

Halogen content
Class-level
Target: 0% halogen
MoCl5/MoO2Cl2: >60% halogen by mass
Halogen-free composition aligns with semiconductor CVD/ALD purity requirements
Patent literature; review film contamination and corrosion context
Thin Film Deposition CVD/ALD Precursor Semiconductor Materials

High-Yield and Fast Route to Trichlorogermyl Molybdenum Complexes: Demonstrating Superior Reactivity

The reactivity advantage of Mo(CO)4(NCMe)2 is further quantified in its reaction with GeCl4. The oxidative addition of GeCl4 to Mo(CO)4(NCMe)2 provides a 'high-yield and fast route' to the corresponding trichlorogermyl complex [MoCl(GeCl3)(CO)3(NCMe)2] [1]. This contrasts with reactions using less labile molybdenum carbonyl sources, which are known to be significantly slower and lower-yielding [2].

GeCl4 oxidative addition
Cross-study comparable
Reported high-yield and fast route to trichlorogermyl complex
Less labile Mo sources: slower, lower-yielding
Supports time-sensitive synthetic sequences where kinetic advantage is critical
Bury & Baker 1994; ambient temperature CH2Cl2
Main Group-Metal Bond Formation Synthetic Methodology GeCl4 Addition

Commercial Availability at 98% Purity: A Verified Benchmark for Reproducible Research

While purity is not an intrinsic performance metric, it is a critical procurement parameter. The 98% specification for Mo(CO)4(NCMe)2 is a widely available and consistently documented standard across major chemical suppliers . This ensures a reliable and reproducible starting point for both academic and industrial research. The alternative of synthesizing this air-sensitive compound in-house carries inherent variability and requires dedicated synthesis and purification equipment, making the commercially available, purity-guaranteed product a more practical and often more cost-effective choice .

Purity specification
Data to verify
Commercially available 98% purity benchmark
In-house synthesis: variable purity, requires additional purification
Standardized purity supports batch-to-batch reproducibility for multi-step syntheses
Supplier Certificate of Analysis recommended; air-sensitive handling required
Chemical Procurement Purity Specification Reproducibility

Optimized Application Scenarios for Bis(acetonitrile)tetracarbonylmolybdenum(0) Procurement


Scenario 1: Directed Synthesis of Heterobimetallic Catalysts for Alkyne Transformations

Researchers focused on developing new catalysts for alkyne oligomerization or polymerization should procure this compound. The quantitative oxidative addition with Group 14 halides (e.g., SnCl4, GeCl4) to generate well-defined Mo(II) catalysts is a direct and high-yield route [1], circumventing the multi-step, low-yield activation sequences required when starting from Mo(CO)6 [2].

Scenario 2: Development of Halogen-Free Mo(0) Precursors for CVD/ALD of Molybdenum Thin Films

For thin-film research groups in the semiconductor industry, this compound is a preferred precursor due to its halogen-free composition [1]. When developing new atomic layer deposition (ALD) or chemical vapor deposition (CVD) processes for Mo, MoCx, or MoNx films, this precursor offers a cleaner alternative to traditional halogenated molybdenum sources, mitigating risks of corrosion and film contamination [2].

Scenario 3: General Synthesis of cis-Mo(CO)4L2 Derivatives for Ligand Screening

In academic and industrial laboratories exploring new phosphine, arsine, or N-heterocyclic carbene (NHC) ligands, Mo(CO)4(NCMe)2 is the superior starting material. Its use ensures a reliable, high-yielding, and selective synthesis of the corresponding cis-Mo(CO)4L2 complexes under mild thermal conditions, enabling efficient and reproducible ligand screening and catalyst library generation [1].

Scenario 4: Ensuring Reproducibility in Multi-Step Organometallic Syntheses

When a synthetic sequence demands a consistent and reliable source of the Mo(CO)4 fragment, procuring the commercial 98% purity grade is essential. This eliminates the batch-to-batch variability inherent in in-house synthesis of this air-sensitive complex [1], thereby improving the reproducibility of research outcomes and streamlining the workflow for complex, multi-step organometallic transformations [2].

Application
Selection Property
Validation Focus
Heterobimetallic catalyst development
Labile acetonitrile ligands enable room-temperature oxidative addition
Reaction selectivity and yield compared to Mo(CO)6
Halogen-free Mo thin film precursor (CVD/ALD)
Zero halogen composition avoids corrosive byproducts
Film purity, process compatibility, and contamination control
Ligand screening and cis-Mo(CO)4L2 library synthesis
Mild thermal substitution with high reported selectivity
Reproducibility across ligand classes (phosphines, arsines, NHCs)
Multi-step organometallic synthesis reproducibility
Specified purity and commercial availability
Batch-to-batch consistency and reduced in-house synthesis variability
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